molecular formula C22H22FN3O3 B2720017 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 1171065-21-6

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

Cat. No. B2720017
CAS RN: 1171065-21-6
M. Wt: 395.434
InChI Key: OBCSWHAHKLZACV-UHFFFAOYSA-N
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Description

The compound “1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains several functional groups and structural features. It has a fluorobenzyl group, an oxadiazole ring, a piperidine ring, and a phenoxyethanone group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction . The oxadiazole ring could be formed through a cyclization reaction . The piperidine ring could be formed through a cyclization or amination reaction . The phenoxyethanone group could be introduced through a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The fluorobenzyl and phenoxyethanone groups are aromatic, meaning they have a planar, cyclic structure with delocalized π electrons . The oxadiazole ring is a heterocycle containing two nitrogen atoms and one oxygen atom . The piperidine ring is a six-membered ring containing one nitrogen atom .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the fluorobenzyl group could be replaced by a nucleophile in a nucleophilic aromatic substitution reaction . The oxadiazole ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which could affect its solubility in different solvents . The oxadiazole ring is a polar structure, which could contribute to its solubility in polar solvents .

Scientific Research Applications

Potential Antipsychotic Agents

Conformationally restricted butyrophenones, structurally related to the mentioned compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds show affinity for dopamine and serotonin receptors, suggesting their potential effectiveness in antipsychotic treatments. The pharmacological profiles of these compounds indicate their potential as neuroleptic drugs, highlighting their significance in addressing psychotic disorders (Raviña et al., 2000).

Anti-Alzheimer's Activity

Derivatives structurally related to the compound have been synthesized and evaluated for anti-Alzheimer's activity. These compounds, designed based on the lead compound donepezil, display excellent profiles for potential Anti-Alzheimer's agents. Their synthesis and pharmacological investigations underline the importance of such chemical structures in developing treatments for Alzheimer's disease (Gupta et al., 2020).

Antimicrobial Agents

Novel compounds derived from 1,3,4-oxadiazole, including structures similar to the focal chemical, have been characterized and evaluated for their antimicrobial activities. These studies reveal moderate to good activities against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Jadhav et al., 2017).

Insecticidal Activity

Research into 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups has demonstrated certain compounds' low insecticidal activity against crop pests. This suggests the potential application of such chemical structures in developing insecticides, contributing to agricultural pest management strategies (Mohan et al., 2004).

Herbicidal Activity

Studies on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have shown moderate to high levels of herbicidal activity against certain graminaceous plants without causing crop injury. These findings highlight the role of such compounds in developing new herbicides that can effectively manage weed growth while being safe for crops (Tajik & Dadras, 2011).

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, materials science, and other fields. Its synthesis and characterization could provide valuable insights into the properties of similar compounds .

properties

IUPAC Name

1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-18-10-8-16(9-11-18)13-20-24-25-22(29-20)17-5-4-12-26(14-17)21(27)15-28-19-6-2-1-3-7-19/h1-3,6-11,17H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCSWHAHKLZACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

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